Cas no 90212-82-1 (Acetic acid, [[bis(4-fluorophenyl)methyl]thio]-, methyl ester)
90212-82-1 structure
Product Name:Acetic acid, [[bis(4-fluorophenyl)methyl]thio]-, methyl ester
CAS-nummer:90212-82-1
MF:C16H14F2O2S
MW:308.342970371246
CID:791787
PubChem ID:53981684
Update Time:2025-04-19
Acetic acid, [[bis(4-fluorophenyl)methyl]thio]-, methyl ester Chemische en fysische eigenschappen
Naam en identificatie
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- Acetic acid, [[bis(4-fluorophenyl)methyl]thio]-, methyl ester
- methyl 2-[bis(4-fluorophenyl)methylsulfanyl]acetate
- methyl [[bis-(4-fluorophenyl)methyl]thio]acetate
- DTXSID80708138
- 90212-82-1
- JYRSDBXDGAFXPI-UHFFFAOYSA-N
- Methyl {[bis(4-fluorophenyl)methyl]sulfanyl}acetate
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- Inchi: 1S/C16H14F2O2S/c1-20-15(19)10-21-16(11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9,16H,10H2,1H3
- InChI-sleutel: JYRSDBXDGAFXPI-UHFFFAOYSA-N
- LACHT: S(CC(=O)OC)C(C1C=CC(=CC=1)F)C1C=CC(=CC=1)F
Berekende eigenschappen
- Exacte massa: 308.068
- Monoisotopische massa: 308.068
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 6
- Complexiteit: 302
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 51.6Ų
Acetic acid, [[bis(4-fluorophenyl)methyl]thio]-, methyl ester Gerelateerde literatuur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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